molecular formula C18H21NO3S B2885930 Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate CAS No. 477858-90-5

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

Cat. No.: B2885930
CAS No.: 477858-90-5
M. Wt: 331.43
InChI Key: HPDFXUGVJBDBDZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate typically involves multiple steps, starting with the preparation of the core phenyl and thienyl components. One common approach is the reaction of 4-isopropylphenylacetic acid with thienylcarbonyl chloride in the presence of a suitable base, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted phenyl and thienyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

  • Methyl 3-(4-ethylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

  • Methyl 3-(4-propylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

Uniqueness: Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate stands out due to its specific isopropyl group, which influences its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its unique properties.

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Properties

IUPAC Name

methyl 3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFXUGVJBDBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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